Home > Products > Screening Compounds P108971 > Ciproxifan hydrochloride
Ciproxifan hydrochloride - 1049741-81-2

Ciproxifan hydrochloride

Catalog Number: EVT-255302
CAS Number: 1049741-81-2
Molecular Formula: C16H19ClN2O2
Molecular Weight: 306.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ciproxifan hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse agonist. [, ] It is widely employed in scientific research to investigate the roles of the histamine H3 receptor in various physiological processes, particularly in the central nervous system. [, ] Ciproxifan hydrochloride is a synthetic compound and is not naturally occurring. []

Thioperamide

Compound Description: Thioperamide is a histamine H3 receptor antagonist. It is known to enhance the activity of histaminergic neurons in the brain, promoting vigilance and cognition. []

Relevance: Thioperamide is structurally related to ciproxifan hydrochloride by virtue of both being histamine H3 receptor antagonists, sharing similar pharmacological effects. [] Both compounds are known to enhance vigilance and cognitive function, particularly at lower doses. []

GSK189254 (6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride)

Compound Description: GSK189254 is a histamine H3 receptor antagonist with reported efficacy in preclinical models for enhancing cognitive function and wakefulness. []

Relevance: GSK189254 exhibits structural similarities to ciproxifan hydrochloride as both belong to the chemical class of histamine H3 receptor antagonists. [] Their shared mechanism of action allows them to elicit comparable effects on vigilance and cognition. []

ABT-239 ([4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile)

Compound Description: ABT-239 is a histamine H3 receptor antagonist, known for its wake-promoting effects. []

Relevance: ABT-239, like ciproxifan hydrochloride, targets the histamine H3 receptor as an antagonist. [] This shared target makes it structurally related to ciproxifan hydrochloride in terms of their interaction with the histamine H3 receptor. []

BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride)

Compound Description: BF2.649 is a novel, potent, and selective non-imidazole inverse agonist at the recombinant human histamine H3 receptor. [, ] It enhances histaminergic neuron activity in the brain, leading to improved vigilance and cognition. [, ]

Relevance: BF2.649 is considered structurally related to ciproxifan hydrochloride as both compounds are histamine H3 receptor antagonists, even though BF2.649 acts as an inverse agonist. [, ] This means that while both block the receptor's activity, BF2.649 further reduces the receptor's basal activity. [, ] They share similar pharmacological profiles, enhancing vigilance, cognition, and neurotransmitter levels in the brain. [, ]

Source and Classification

Ciproxifan was developed as a selective antagonist for the histamine H3 receptor, which plays a crucial role in modulating neurotransmitter release in the brain. Its development is linked to efforts aimed at creating effective treatments for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder, and other cognitive impairments .

Synthesis Analysis

The synthesis of ciproxifan has been documented through several methodologies, focusing on efficiency and yield. One common synthetic route involves the following steps:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of intermediate compounds that include cyclopropyl and phenolic moieties.
  2. Reactions: Key reactions include alkylation and coupling processes where imidazole derivatives are introduced to the phenolic structure.
  3. Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity levels.

A detailed procedure outlines the use of specific reagents and conditions:

  • Reagents: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide.
  • Conditions: Reactions are typically carried out under reflux conditions, with careful monitoring of temperature and time to optimize yield .
Molecular Structure Analysis

Ciproxifan hydrochloride has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C_{14}H_{16}N_{2}O_{2}
  • Molecular Weight: Approximately 244.29 g/mol
  • Structural Features: The compound features a cyclopropyl group, an imidazole ring, and a phenolic ether linkage, contributing to its biological activity.

The three-dimensional conformation of ciproxifan can be analyzed using computational chemistry methods, revealing insights into its binding affinity for the histamine H3 receptor. The spatial arrangement of atoms allows for effective interaction with the receptor's active site, which is critical for its antagonistic action .

Chemical Reactions Analysis

Ciproxifan participates in several chemical reactions that are essential for its pharmacological activity:

  1. Receptor Binding: As a histamine H3 receptor antagonist, ciproxifan binds reversibly to the receptor, inhibiting its activity.
  2. Metabolism: In vivo studies indicate that ciproxifan undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
  3. Inhibition Studies: Experimental data demonstrate that ciproxifan exhibits reversible inhibition of human monoamine oxidase enzymes A and B, which are involved in neurotransmitter degradation .
Mechanism of Action

Ciproxifan exerts its effects primarily through antagonism of the histamine H3 receptor. This mechanism involves:

  • Binding Affinity: Ciproxifan displays high specificity for the histamine H3 receptor with Ki values ranging from 0.4 to 180 nM across different species .
  • Neurotransmitter Modulation: By blocking the H3 receptor, ciproxifan enhances the release of neurotransmitters such as acetylcholine and norepinephrine, which can improve cognitive functions like attention and memory.
  • Behavioral Impact: Animal studies have shown that treatment with ciproxifan leads to improved performance in cognitive tasks, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
Physical and Chemical Properties Analysis

Ciproxifan hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in pharmaceutical applications, influencing dosage form design and delivery mechanisms .

Applications

Ciproxifan hydrochloride has several promising applications in scientific research and potential therapeutic settings:

  1. Cognitive Enhancement: Research indicates that ciproxifan may improve cognitive functions in models of Alzheimer's disease and other neurodegenerative disorders.
  2. Treatment of Attention Deficit Hyperactivity Disorder: Its ability to modulate neurotransmitter release positions it as a candidate for managing symptoms associated with attention deficit hyperactivity disorder.
  3. Research Tool: As a selective antagonist of the histamine H3 receptor, ciproxifan serves as an important tool in pharmacological studies aimed at understanding histaminergic signaling pathways.
Neuropharmacological Mechanisms of Histamine H₃ Receptor Modulation

Inverse Agonism/Antagonism at Rodent vs. Human H₃ Receptors

Ciproxifan hydrochloride functions as a high-affinity inverse agonist/antagonist at histamine H₃ receptors (H₃Rs), but its binding efficacy exhibits marked species-dependent differences. In rodent models, ciproxifan demonstrates sub-nanomolar affinity (Ki = 0.4–0.8 nM for mouse H₃Rs and 0.4–6.2 nM for rat H₃Rs). In contrast, its affinity for human H₃Rs is significantly weaker (Ki = 46–180 nM), reflecting a 50- to 200-fold selectivity for rodent isoforms [1] [5]. This disparity arises from structural variations in the orthosteric binding pocket between species, particularly within transmembrane domains 3 and 5, which critically impact ligand-receptor docking efficiency [5]. Functionally, ciproxifan suppresses constitutive H₃R activity in rodent neurons, evidenced by increased histamine release and neuronal firing in the tuberomammillary nucleus. However, its weak binding to human H₃Rs limits translational applicability, necessitating species-specific interpretation of preclinical data [1] [2].

Table 1: Affinity Profiles of Ciproxifan Hydrochloride at H₃ Receptors

SpeciesKi (nM)Functional EffectExperimental Model
Rat (rH₃R)0.4–6.2Enhanced histamine releaseStriatal synaptosomes [1] [5]
Mouse (mH₃R)0.5–0.8Increased wakefulnessEEG/EMG recordings [5]
Human (hH₃R)46–180Weak inverse agonismHEK-293 transfected cells [5]

Impact on Neurotransmitter Release Dynamics

Ciproxifan modulates multiple neurotransmitter systems through presynaptic H₃ heteroreceptors, influencing synaptic plasticity and behavioral outcomes:

  • Glutamate: In rat hippocampal synaptosomes, ciproxifan (10 µM) reduces 4-aminopyridine-evoked glutamate release by 45–60% via H₃R-dependent suppression of voltage-gated Ca²⁺ channels and MAPK/ERK signaling. This inhibition reverses methamphetamine-induced glutamate surges, implicating H₃Rs in excitatory neurotransmission regulation [2].
  • Dopamine: Ciproxifan potentiates haloperidol-induced dopamine D₂ receptor blockade in the striatum. While ciproxifan alone lacks motor effects, it amplifies haloperidol-induced catalepsy and locomotor suppression by enhancing enkephalin mRNA expression in striatopallidal neurons (70% co-express H₃Rs) [6] [8]. Concurrently, it amplifies methamphetamine-induced dopamine release in the nucleus accumbens shell by disinhibiting H₃R-mediated suppression of dopaminergic terminals [9].
  • Acetylcholine: In APP-transgenic Alzheimer’s models, chronic ciproxifan administration rescues hippocampal acetylcholine deficits and reverses object recognition memory impairments. This occurs via H₃R heteroreceptor blockade on cholinergic boutons, elevating acetylcholine availability [3] [4].
  • Histamine (Autoreceptor Blockade): As an autoreceptor antagonist, ciproxifan enhances histaminergic neuron firing in the tuberomammillary nucleus, increasing extracellular histamine levels by 150–200% [4] [6].

Table 2: Ciproxifan-Mediated Neurotransmitter Modulation

NeurotransmitterBrain RegionEffect of CiproxifanMechanism
GlutamateHippocampus↓ 45–60% releaseSuppression of Ca²⁺ influx/MAPK [2]
DopamineNucleus accumbens↑ Methamphetamine-induced releaseHeteroreceptor blockade [9]
EnkephalinStriatum↑ mRNA expressionH₃R/D₂R interaction [6] [8]
AcetylcholineHippocampus↑ Release in Alzheimer’s modelsCholinergic disinhibition [3]
HistamineTuberomammillary nucleus↑ 150–200% releaseAutoreceptor blockade [4]

Constitutive Activity Suppression and Signal Transduction Pathways

H₃ receptors exhibit high constitutive activity in vivo, and ciproxifan suppresses this basal signaling through inverse agonism. In rodent striatal neurons, constitutive H₃R activity tonically inhibits adenylyl cyclase, reducing cAMP production by 30–40%. Ciproxifan (1–3 mg/kg) reverses this suppression, elevating cAMP and activating protein kinase A (PKA)-dependent pathways [1] [8]. This cAMP surge further triggers:

  • CREB Phosphorylation: Enhanced phosphorylation of cAMP response element-binding protein (CREB) in hippocampal and cortical neurons, facilitating BDNF and NMDA receptor subunit NR1 transcription [1].
  • MAPK/ERK Modulation: In hippocampal synaptosomes, ciproxifan inhibits glutamate release through ERK-dependent suppression of voltage-gated Ca²⁺ channels, independent of PKA [2].
  • Gene Expression: Ciproxifan reverses methamphetamine-induced decreases in hippocampal BDNF mRNA (40% deficit rescued) and cortical NR1 expression, countering neuroadaptations in psychostimulant sensitization [1].

Notably, H₃R constitutive activity regulates neurotransmitter release even without histamine stimulation. Ciproxifan’s inverse agonism thus provides dual benefits: suppression of tonic H₃R signaling and prevention of agonist-induced heteroreceptor activation [4] [8].

Table 3: Molecular Pathways Modulated by Ciproxifan Inverse Agonism

Signaling PathwayEffect of CiproxifanFunctional Outcome
cAMP/PKA↑ 30–40% cAMP accumulationCREB phosphorylation [1]
BDNF Transcription↑ Hippocampal mRNA expressionReversal of methamphetamine deficits [1]
NMDA Receptor (NR1)↑ Cortical/hippocampal expressionEnhanced synaptic plasticity [1]
MAPK/ERK↓ Phosphorylation in hippocampusReduced glutamate exocytosis [2]

Properties

CAS Number

1049741-81-2

Product Name

Ciproxifan hydrochloride

IUPAC Name

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

InChI

InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H

InChI Key

PWAPSKMHZQQTRJ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl

Synonyms

Cyclopropyl[4-[3-(1H-imidazol-4-yl)propoxyl]phenyl]-methanone hydrochloride

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.